molecular formula C15H9ClFN3OS B11379717 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11379717
M. Wt: 333.8 g/mol
InChI Key: KDTLUYMIHNDJOY-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, a fluorophenyl group, and a chloro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thiadiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiadiazole-fluorophenyl intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of the chloro and fluoro groups enhances its binding affinity and inhibitory potency.

Comparison with Similar Compounds

  • 3-chloro-N-(4-fluorophenyl)benzamide
  • 3-chloro-4-fluorophenylpiperazine
  • 3-chloro-4-fluorophenylhydrazine hydrochloride

Comparison:

  • 3-chloro-N-(4-fluorophenyl)benzamide: Similar in structure but lacks the thiadiazole ring, which may affect its biological activity and applications.
  • 3-chloro-4-fluorophenylpiperazine: Contains a piperazine ring instead of the thiadiazole ring, leading to different pharmacological properties.
  • 3-chloro-4-fluorophenylhydrazine hydrochloride: Features a hydrazine moiety, which imparts distinct chemical reactivity and potential applications.

The uniqueness of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide lies in its combination of the thiadiazole ring with the fluorophenyl and chloro-substituted benzamide groups, providing a versatile scaffold for various applications.

Properties

Molecular Formula

C15H9ClFN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)14(21)19-15-18-13(20-22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,19,20,21)

InChI Key

KDTLUYMIHNDJOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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